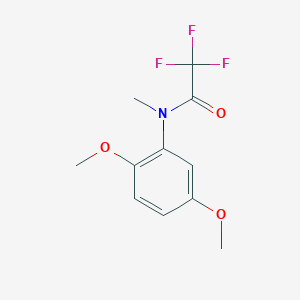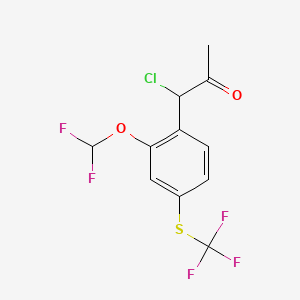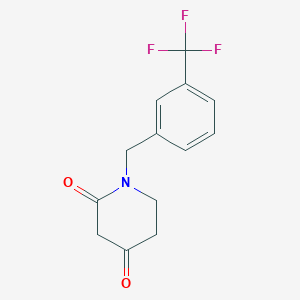
1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione is a chemical compound with the molecular formula C13H12F3NO2 and a molecular weight of 271.24 g/mol . This compound features a piperidine ring substituted with a trifluoromethylbenzyl group, making it a valuable entity in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione typically involves the reaction of piperidine derivatives with trifluoromethylbenzyl halides under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Piperidine: A basic nitrogen-containing heterocycle widely used in drug synthesis.
Pyrrolidine: Another nitrogen heterocycle with similar applications in medicinal chemistry.
Trifluoromethylbenzyl derivatives: Compounds with similar trifluoromethyl groups that exhibit comparable chemical properties.
Uniqueness: 1-(3-(Trifluoromethyl)benzyl)piperidine-2,4-dione stands out due to its unique combination of a piperidine ring and a trifluoromethylbenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C13H12F3NO2 |
|---|---|
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)10-3-1-2-9(6-10)8-17-5-4-11(18)7-12(17)19/h1-3,6H,4-5,7-8H2 |
Clave InChI |
KLIWZOYJIKPJBT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CC1=O)CC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
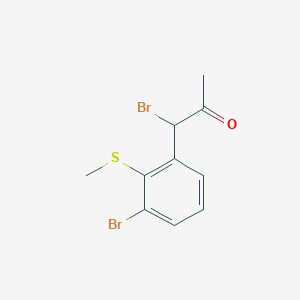
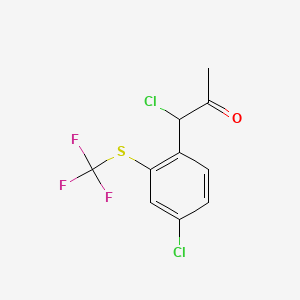
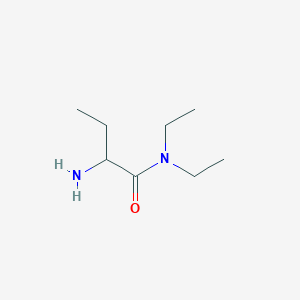

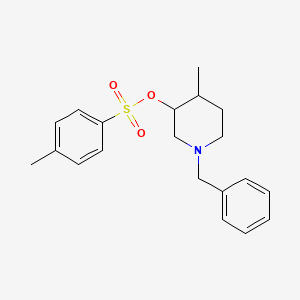
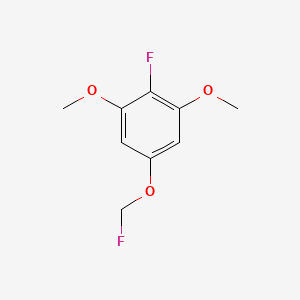
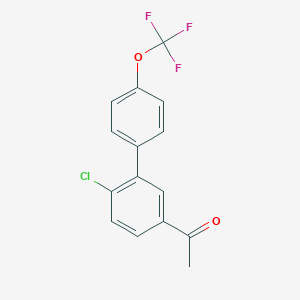
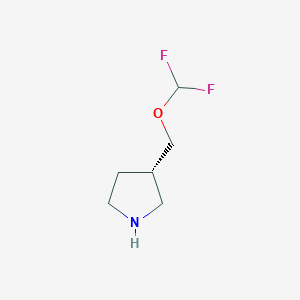

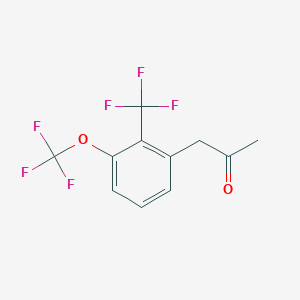
![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
